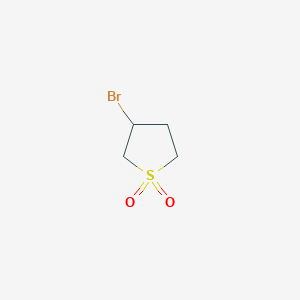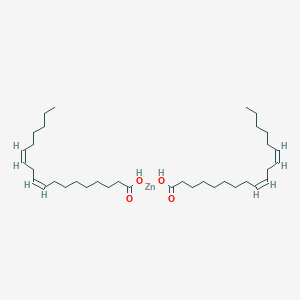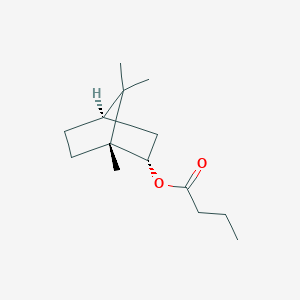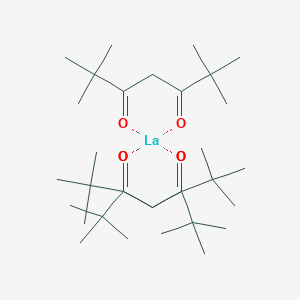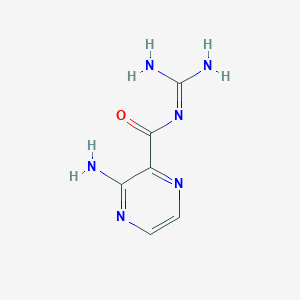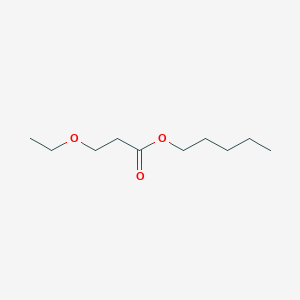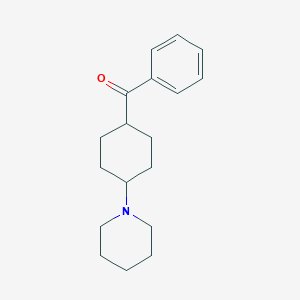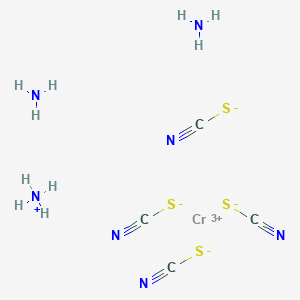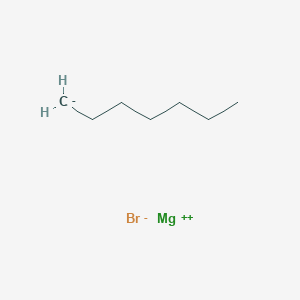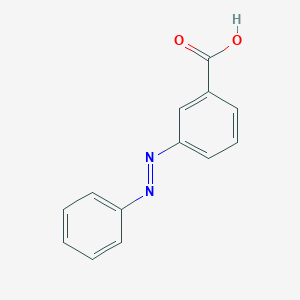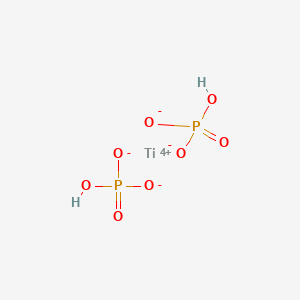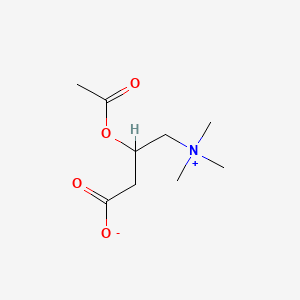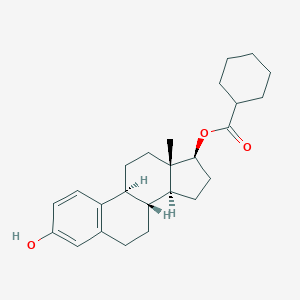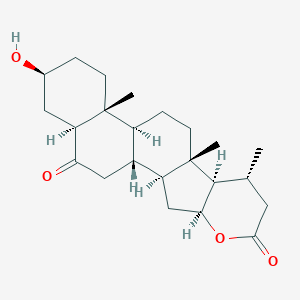
Chiogralactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chiogralactone is a natural product that has been discovered recently and has gained attention due to its potential therapeutic benefits. It is a unique lactone that is derived from the fungus Aspergillus chiangmaiensis. Chiogralactone has shown promising results in various scientific studies, and its synthesis method has been established.
Mécanisme D'action
The mechanism of action of Chiogralactone is not fully understood. It is believed that Chiogralactone exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Chiogralactone has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
Chiogralactone has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Chiogralactone has also been found to induce apoptosis in cancer cells. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Chiogralactone has several advantages and limitations for lab experiments. One advantage is that it is a natural product, and it has low toxicity. It can be easily synthesized, and its structure is well-defined. One limitation is that the synthesis method is time-consuming and requires specialized equipment. Another limitation is that Chiogralactone is not readily available, and its cost is high.
Orientations Futures
There are several future directions for Chiogralactone research. One direction is to investigate its potential therapeutic benefits in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of Chiogralactone. It is also important to investigate the safety and toxicity of Chiogralactone in animal models. Additionally, the mechanism of action of Chiogralactone needs to be further elucidated.
Conclusion:
In conclusion, Chiogralactone is a natural product that has shown potential therapeutic benefits in various scientific studies. Its synthesis method has been established, and its mechanism of action is being investigated. Chiogralactone has several advantages and limitations for lab experiments, and there are several future directions for research. Chiogralactone has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of Chiogralactone has been established by the isolation of the fungus Aspergillus chiangmaiensis. The fungus is cultured, and the extract is obtained by solvent extraction. The extract is then purified using various chromatography techniques. The final product is obtained by crystallization. The synthesis method has been optimized, and the yield of Chiogralactone has been improved.
Applications De Recherche Scientifique
Chiogralactone has shown potential therapeutic benefits in various scientific studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Chiogralactone has been tested on various cancer cell lines, and it has shown significant inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects in animal models. Chiogralactone has been tested against various microorganisms, and it has shown significant inhibition of microbial growth.
Propriétés
Numéro CAS |
14594-22-0 |
|---|---|
Nom du produit |
Chiogralactone |
Formule moléculaire |
C23H34O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
Clé InChI |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
SMILES canonique |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



